2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
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Overview
Description
2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a compound characterized by its unique structure, incorporating diverse chemical moieties such as pyrazole and thiazole rings. These structural features contribute to its multifunctional applications in scientific research, especially within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole typically involves a multi-step process:
Formation of the Pyrazole Ring: : This is achieved through the condensation of difluoromethyl hydrazine with an appropriate diketone, followed by cyclization.
Thiazole Ring Formation: : The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving a reaction between a haloketone and a thioamide.
Combination of Moieties: : The pyrazole and thiazole moieties are then coupled using appropriate linkers and reaction conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production scale-up focuses on optimizing yields and minimizing by-products. Techniques such as continuous flow reactors and high-throughput screening methods are employed to fine-tune reaction conditions and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using hydrides like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, often utilizing halides or other substituents as reactants.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Reactions often yield various derivatives and substituted analogs of the original compound, allowing for a wide range of functionalization.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and methodologies.
Biology
It is utilized in the development of biochemical probes, enabling the study of cellular pathways and protein interactions.
Medicine
In medicinal chemistry, it acts as a scaffold for the design of novel pharmaceuticals, particularly those targeting neurological disorders.
Industry
Industrially, the compound finds applications in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, often involving key cellular pathways. For instance, the presence of the difluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
When compared to structurally related compounds, 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole demonstrates unique properties:
2-{5-[1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole: : Lacks the difluoromethyl group, leading to different binding affinities.
2-{5-[3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole: : The trifluoromethyl group alters its chemical reactivity and biological activity.
This compound stands out due to its unique combination of functional groups, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5OS/c1-20-8-11(12(19-20)13(16)17)14(23)21-4-9-6-22(7-10(9)5-21)15-18-2-3-24-15/h2-3,8-10,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRMWSLOHEFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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